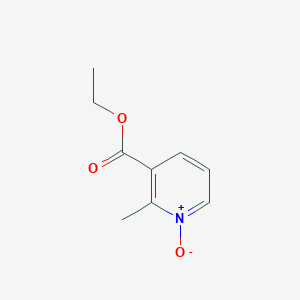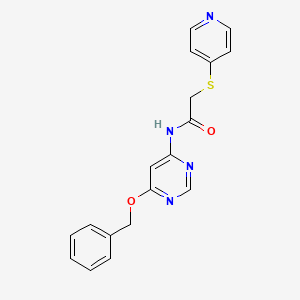
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide is an organic compound that belongs to the class of pyridine N-oxides This compound is characterized by the presence of an ethoxycarbonyl group attached to the third position of the pyridine ring and a methyl group at the second position The N-oxide functionality is located at the nitrogen atom of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide typically involves the oxidation of 3-(Ethoxycarbonyl)-2-methylpyridine. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out in a solvent such as dichloromethane (DCM) at low temperatures (0°C) followed by stirring at room temperature overnight . The reaction mixture is then poured into ice water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functionality can participate in further oxidation reactions.
Reduction: The N-oxide can be reduced back to the corresponding pyridine.
Substitution: The ethoxycarbonyl and methyl groups can be involved in substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for the initial oxidation to form the N-oxide.
Reduction: Reducing agents such as zinc and acetic acid can be used to convert the N-oxide back to the pyridine.
Substitution: Various nucleophiles can be used to substitute the ethoxycarbonyl or methyl groups under appropriate conditions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of more oxidized pyridine derivatives.
Reduction: The major product is 3-(Ethoxycarbonyl)-2-methylpyridine.
Substitution: Depending on the nucleophile used, substituted pyridine derivatives are formed.
Applications De Recherche Scientifique
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide involves its ability to participate in redox reactions due to the presence of the N-oxide functionality. This allows it to act as an oxidizing or reducing agent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-aryl acrylate: Another compound with similar synthetic routes and applications in organic synthesis.
3,6-Dihydro-2H-1,2-oxazines: These compounds share some chemical properties and are used in similar research applications.
Uniqueness
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring and the presence of the N-oxide functionality. This combination of features provides distinct reactivity and potential for diverse applications in various scientific fields.
Propriétés
IUPAC Name |
ethyl 2-methyl-1-oxidopyridin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-6-10(12)7(8)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQNOBVKWYIKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C([N+](=CC=C1)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2473738.png)
![2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol](/img/structure/B2473739.png)


![1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2473747.png)


![N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2473751.png)
amine](/img/structure/B2473752.png)
![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2473754.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)
![4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)
